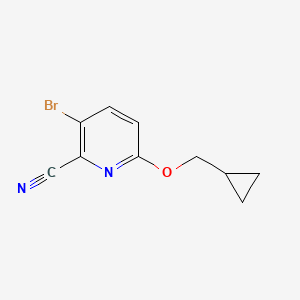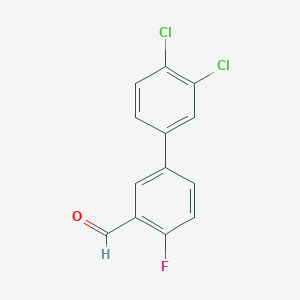![molecular formula C11H15N5O4 B13905944 (2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)
(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with significant potential in various scientific fields This compound features a pyrazolopyrimidine core, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. One common method includes the formation of the pyrazolopyrimidine core through cyclization reactions, followed by the introduction of the amino and methoxy groups under controlled conditions. The final step often involves the attachment of the oxolan ring, which requires precise reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the amino group can produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, (2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A folic acid antagonist used in cancer therapy.
Aminopterin: Similar to methotrexate, used in chemotherapy.
Azathioprine: An immunosuppressive drug used in organ transplantation.
Uniqueness
(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups. These features provide it with distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-10-5-3-13-16(9(5)14-11(12)15-10)8-2-6(18)7(4-17)20-8/h3,6-8,17-18H,2,4H2,1H3,(H2,12,14,15)/t6-,7+,8+/m0/s1 |
Clave InChI |
DMAMFNDRTBKNOU-XLPZGREQSA-N |
SMILES isomérico |
COC1=NC(=NC2=C1C=NN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES canónico |
COC1=NC(=NC2=C1C=NN2C3CC(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



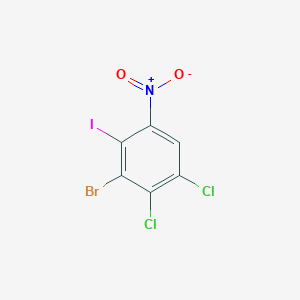
![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)
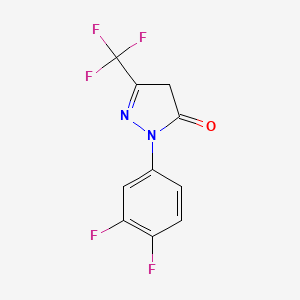
![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
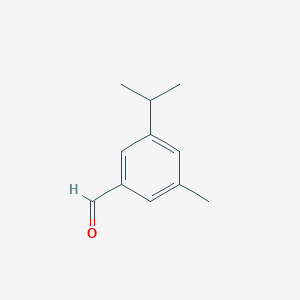
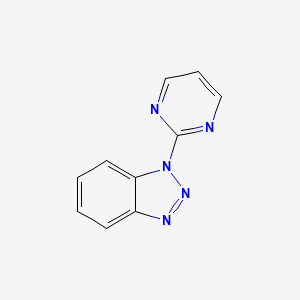
![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)

